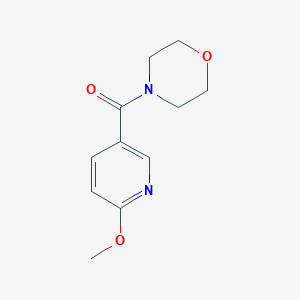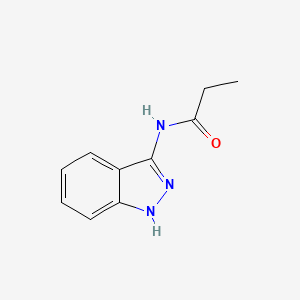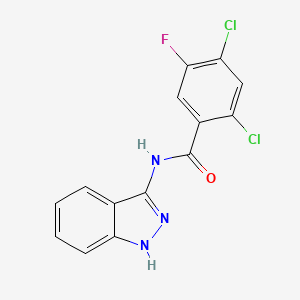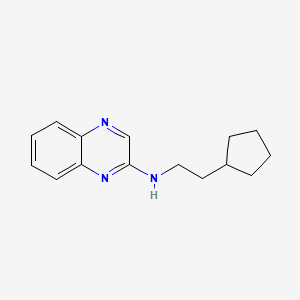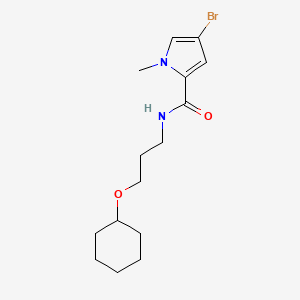
4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, neurobiology, and material science. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neurobiology, the compound has been studied for its effects on the central nervous system and its potential as a tool for studying neurotransmitter systems. In material science, the compound has been investigated for its potential as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been reported to have an affinity for certain receptors in the brain such as the dopamine D2 receptor and the sigma-1 receptor. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound has an inhibitory effect on the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that the compound has an effect on the central nervous system, including the modulation of dopamine release and the regulation of the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide is its high purity and yield when synthesized using the reported method. This makes it a useful tool for scientific research. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the study of its effects on the sigma-1 receptor and its potential as a tool for studying this receptor. Additionally, the compound's potential as a building block for the synthesis of new materials with unique properties could be explored.
Conclusion:
In conclusion, 4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide has been reported in the scientific literature using different methods. One of the methods involves the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 3-cyclohexyloxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound with a high yield and purity.
Propiedades
IUPAC Name |
4-bromo-N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-18-11-12(16)10-14(18)15(19)17-8-5-9-20-13-6-3-2-4-7-13/h10-11,13H,2-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIRIEGWGACSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCCOC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

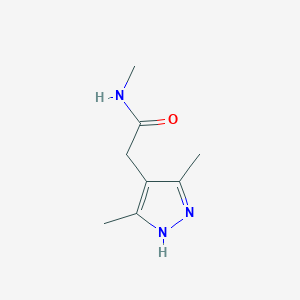
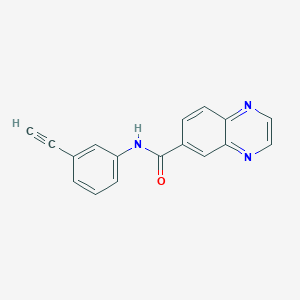
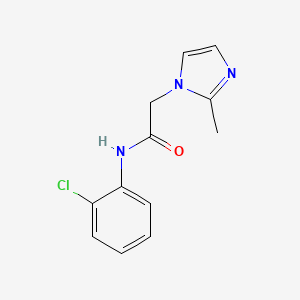

![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)


